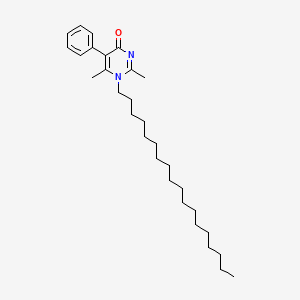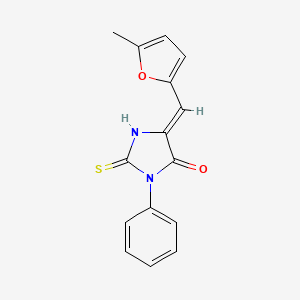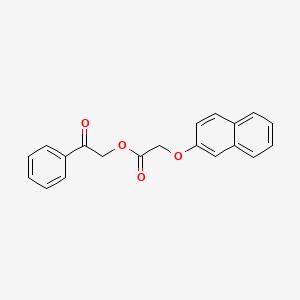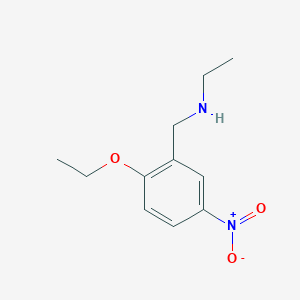
2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with dimethyl, octadecyl, and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The introduction of the dimethyl, octadecyl, and phenyl groups can be achieved through various substitution reactions. For instance, alkylation reactions using alkyl halides in the presence of a strong base can introduce the octadecyl group.
Final Assembly: The final compound is obtained by combining the substituted pyrimidinone core with the remaining substituents under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of raw materials, reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new alkyl or aryl groups.
Scientific Research Applications
2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethyl-5-phenylpyrimidin-4(1H)-one: Lacks the octadecyl group, resulting in different physical and chemical properties.
1-octadecyl-5-phenylpyrimidin-4(1H)-one: Lacks the dimethyl groups, affecting its reactivity and applications.
2,6-dimethyl-1-octadecylpyrimidin-4(1H)-one: Lacks the phenyl group, altering its biological activity.
Uniqueness
2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4(1H)-one is unique due to the combination of its substituents, which confer specific properties such as solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H48N2O |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4-one |
InChI |
InChI=1S/C30H48N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-32-26(2)29(30(33)31-27(32)3)28-23-20-19-21-24-28/h19-21,23-24H,4-18,22,25H2,1-3H3 |
InChI Key |
GQVGAGNQFMWZGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=C(C(=O)N=C1C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10885394.png)

![(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboxamide](/img/structure/B10885405.png)

![[4-(4-fluorobenzyl)piperazin-1-yl][1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B10885415.png)

![2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10885438.png)

![2-(4-Bromophenoxy)-1-[4-(3-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10885453.png)



![N-[4-(4-chlorophenoxy)phenyl]-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10885465.png)
![6-(Biphenyl-4-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B10885478.png)
